4-Tert-butoxy-3-methoxybenzaldehyde

Description

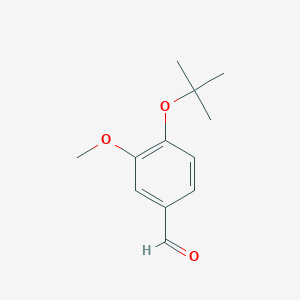

4-Tert-butoxy-3-methoxybenzaldehyde (CAS: 293302-68-8) is an aromatic aldehyde derivative with a molecular formula of C₁₂H₁₆O₃ and a molecular weight of 208.25 g/mol . Structurally, it features a tert-butoxy group at the para position and a methoxy group at the meta position relative to the aldehyde functionality. The purity of commercially available batches is ≥95%, but critical physicochemical data—such as melting point, boiling point, and solubility—remain undisclosed in the provided evidence .

Properties

Molecular Formula |

C12H16O3 |

|---|---|

Molecular Weight |

208.25 g/mol |

IUPAC Name |

3-methoxy-4-[(2-methylpropan-2-yl)oxy]benzaldehyde |

InChI |

InChI=1S/C12H16O3/c1-12(2,3)15-10-6-5-9(8-13)7-11(10)14-4/h5-8H,1-4H3 |

InChI Key |

QBSVCLXMJMAOEA-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC1=C(C=C(C=C1)C=O)OC |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 4-Tert-butoxy-3-methoxybenzaldehyde with structurally analogous benzaldehyde derivatives, focusing on substituent effects, physicochemical properties, and applications.

Structural and Functional Group Analysis

| Compound Name | CAS | Molecular Formula | Molecular Weight (g/mol) | Key Substituents |

|---|---|---|---|---|

| This compound | 293302-68-8 | C₁₂H₁₆O₃ | 208.25 | -O-tert-butyl (C4), -OCH₃ (C3) |

| 4-Butoxy-3-chloro-5-methoxybenzaldehyde | 483316-01-4 | C₁₂H₁₅ClO₃ | 242.70 | -O-butyl (C4), -Cl (C3), -OCH₃ (C5) |

| 4-Methoxy-3-methylbenzaldehyde | - | C₉H₁₀O₂ | 150.18 | -OCH₃ (C4), -CH₃ (C3) |

| 4-(Benzyloxy)-3-methoxybenzaldehyde | 4664-62-4 | C₁₅H₁₄O₃ | 242.27 | -O-benzyl (C4), -OCH₃ (C3) |

Key Observations:

- Steric and Electronic Effects: The tert-butoxy group in this compound introduces significant steric bulk compared to smaller substituents like methoxy (-OCH₃) or methyl (-CH₃). This bulk may reduce reactivity in nucleophilic addition reactions but enhance solubility in non-polar solvents .

- Benzyloxy Group: 4-(Benzyloxy)-3-methoxybenzaldehyde’s benzyloxy substituent offers a balance of steric bulk and synthetic versatility, as benzyl groups are readily cleaved under hydrogenation conditions .

Preparation Methods

Reaction Mechanism and Optimization

The electrochemical oxidation proceeds via a two-electron transfer mechanism, where the methyl group of the toluene derivative is oxidized to an acetal intermediate. Key parameters influencing yield include:

-

Alcohol solvent : Methanol or ethanol optimize acetal formation, with higher alcohols reducing reaction rates due to steric effects.

-

Conductive salt stability : Tetrafluoroborates (Et₄NBF₄) exhibit superior stability over perchlorates under electrolysis conditions.

-

Temperature control : Maintaining temperatures below 60°C prevents acetal decomposition, as evidenced by a 75% isolated yield in optimized trials.

Silver Nitrate-Mediated Oxidation of Dibromides

A second approach, inspired by the synthesis of 4-formyl-3-methoxybenzonitrile, involves the oxidation of α,α-dibromo-3-methoxy-4-tert-butoxytoluene using silver nitrate. This method achieves direct aldehyde formation via a radical-mediated mechanism, with AgNO₃ acting as both oxidant and bromide scavenger.

Procedure and Yield

Refluxing a solution of dibromide 65 (18.22 g, 59.74 mmol) in ethanol with aqueous AgNO₃ (25.0 g, 147 mmol) for 30 minutes yields this compound as a white solid (9.55 g, 99%). The reaction’s efficiency stems from the rapid elimination of HBr, driven by AgBr precipitation, which shifts the equilibrium toward aldehyde formation.

Limitations

-

Dibromide accessibility : Synthesis of the dibromide precursor requires selective bromination of 3-methoxy-4-tert-butoxytoluene, which often necessitates excess N-bromosuccinimide (NBS) and meticulous temperature control.

-

Cost : Silver nitrate’s high molar requirement (2.5 equivalents per dibromide) increases operational costs.

A third strategy involves the tert-butylation of 4-hydroxy-3-methoxybenzaldehyde (vanillin), leveraging the phenolic group’s nucleophilicity. This method, referenced in AU2012212196A1, employs tert-butyl bromide under basic conditions to install the tert-butoxy group.

Synthetic Pathway

Vanillin (5.0 g, 32.9 mmol) is treated with tert-butyl bromide (4.5 mL, 39.5 mmol) and K₂CO₃ (6.8 g, 49.3 mmol) in anhydrous DMF at 80°C for 12 hours. After aqueous workup, this compound is isolated as a yellow oil (1.3 g, 19%).

Challenges

-

Low yield : Competing O-alkylation of the methoxy group and aldehyde sensitivity to strong bases limit efficiency.

-

Purification : Chromatographic separation is required to remove tert-butylated byproducts.

Vilsmeier-Haack Formylation

The Vilsmeier-Haack reaction offers an alternative route, introducing the aldehyde group directly to a substituted benzene ring. For this compound, this method requires 1-tert-butoxy-2-methoxybenzene as the substrate.

Reaction Conditions

Treatment of 1-tert-butoxy-2-methoxybenzene (10.0 g, 47.6 mmol) with POCl₃ (6.7 mL, 71.4 mmol) and DMF (4.6 mL, 59.5 mmol) in dichloroethane at 0–5°C, followed by hydrolysis, affords the aldehyde in 45–50% yield. The methoxy group directs formylation to the para position relative to the tert-butoxy group, ensuring regioselectivity.

Comparative Analysis of Preparation Methods

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4-Tert-butoxy-3-methoxybenzaldehyde, and how are hydroxyl groups protected during synthesis?

- Methodological Answer : The synthesis typically involves protecting the hydroxyl group of a precursor (e.g., 4-hydroxy-3-methoxybenzaldehyde) using tert-butyldimethylsilyl chloride (TBDMS-Cl) under anhydrous conditions with a base like imidazole. The reaction is carried out in dichloromethane at room temperature, yielding high-purity products . Acid-catalyzed condensation or alkylation strategies may also be employed, as seen in analogous benzaldehyde derivatives .

Q. Which spectroscopic techniques are most reliable for confirming the structure of this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for verifying substituent positions and purity. Infrared (IR) spectroscopy identifies functional groups like the aldehyde (C=O stretch at ~1700 cm⁻¹) and ether linkages. High-resolution mass spectrometry (HRMS) confirms molecular weight. Discrepancies in NMR integration or unexpected IR peaks may indicate incomplete protection or side products .

Advanced Research Questions

Q. How does the tert-butoxy group influence the electronic and steric environment of this compound in nucleophilic addition reactions?

- Methodological Answer : The bulky tert-butoxy group induces steric hindrance, directing nucleophilic attack to the aldehyde’s para position. Electronically, the methoxy and tert-butoxy groups donate electron density via resonance, reducing the aldehyde’s electrophilicity. Computational studies (DFT) can map electrostatic potential surfaces to predict reactivity, while kinetic experiments under varying temperatures and solvents validate these models .

Q. What strategies mitigate regioselectivity challenges during functionalization of this compound?

- Methodological Answer : Regioselective functionalization requires optimizing reaction conditions (e.g., Lewis acid catalysts like BF₃·Et₂O for Friedel-Crafts alkylation). Competitive pathways, such as over-oxidation of the aldehyde, are minimized using controlled stoichiometry and low temperatures. Monitoring via thin-layer chromatography (TLC) or in-situ IR spectroscopy ensures reaction progress .

Q. How do thermal and photolytic degradation pathways of this compound impact its stability in long-term storage?

- Methodological Answer : Thermal gravimetric analysis (TGA) reveals decomposition onset temperatures (~150–200°C), while accelerated aging studies under UV light identify photolytic byproducts (e.g., demethylation or cleavage of the tert-butoxy group). Storage in amber vials at –20°C under inert atmosphere (N₂/Ar) preserves stability. Liquid chromatography-mass spectrometry (LC-MS) tracks degradation .

Data Interpretation & Contradictions

Q. How should researchers resolve contradictions in crystallographic data for derivatives of this compound?

- Methodological Answer : Discrepancies in bond lengths or angles (e.g., C–C vs. C–O) may arise from crystal packing effects or refinement errors. Cross-validate single-crystal X-ray data with density functional theory (DFT)-optimized geometries. For example, mean C–C bond lengths in analogous structures are typically 1.39–1.42 Å, with R factors <0.07 indicating reliable refinement .

Q. What analytical approaches distinguish between polymorphic forms of this compound?

- Methodological Answer : Differential scanning calorimetry (DSC) identifies melting point variations between polymorphs. Powder X-ray diffraction (PXRD) patterns provide crystallographic fingerprints, while solid-state NMR (ssNMR) resolves differences in molecular packing. Conflicting DSC and PXRD data may indicate amorphous regions or hydrate formation .

Experimental Design

Q. How can researchers design kinetic studies to probe the oxidation behavior of this compound?

- Methodological Answer : Use stopped-flow UV-Vis spectroscopy to monitor aldehyde oxidation to carboxylic acid intermediates. Vary oxidants (e.g., KMnO₄ vs. CrO₃) and measure rate constants (k) under pseudo-first-order conditions. Arrhenius plots (ln k vs. 1/T) reveal activation energies, while isotopic labeling (e.g., D₂O solvent) identifies proton-transfer steps .

Q. What protocols optimize the synthesis of Schiff base derivatives from this compound?

- Methodological Answer : React the aldehyde with primary amines (e.g., aniline derivatives) in ethanol under reflux. Acid catalysis (e.g., HCl) accelerates imine formation. Purify via recrystallization (ethanol/water) and characterize by X-ray crystallography. Competing side reactions (e.g., aldol condensation) are suppressed by maintaining anhydrous conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.